7-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
7-(4-Chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a tricyclic heterocyclic compound featuring fused pyrazole, pyridine, and pyrimidinone rings. Its synthesis typically involves regioselective multicomponent reactions, as demonstrated in a study where a related compound (6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine) was synthesized and characterized via X-ray crystallography . The structure was confirmed using single-crystal diffraction data, revealing a planar tricyclic core stabilized by intramolecular hydrogen bonding.
Properties
IUPAC Name |
11-(4-chlorophenyl)-4-methyl-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O/c1-14-20(15-5-3-2-4-6-15)21-24-13-18-19(27(21)25-14)11-12-26(22(18)28)17-9-7-16(23)8-10-17/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQQLJLJBCAVLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) of this compound, focusing on its pharmacological potential.
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. This method allows for versatile modifications at various positions on the pyrazolo-pyrimidine scaffold, enhancing the structural diversity and biological activity of the resulting compounds .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For example, derivatives have shown selective inhibition of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . The compound has been evaluated for its efficacy against various cancer types, demonstrating promising results in inhibiting tumor growth.
Enzyme Inhibition
The compound exhibits significant enzyme inhibitory activity. It has been tested against various enzymes including:
- Acetylcholinesterase (AChE) : Demonstrated strong inhibitory effects, which are crucial for potential neuroprotective applications.
- Urease : Showed high potency in inhibiting urease activity, indicating potential applications in treating infections caused by urease-producing bacteria .
Antimicrobial Activity
In antibacterial screenings, derivatives of pyrazolo[1,5-a]pyrimidines exhibited moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis. The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes. Specifically, compounds have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests a significant potential for treating inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Chlorophenyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.
- Methyl and Phenyl Substituents : Affect the electronic properties and steric hindrance, which are critical for enzyme interaction and biological efficacy .
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of similar compounds:
- Anticancer Study : A derivative was found to selectively inhibit lung cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Enzyme Inhibition Study : A series of pyrazolo[1,5-a]pyrimidines were screened for AChE inhibition, with several compounds demonstrating IC50 values in the nanomolar range.
Scientific Research Applications
Scientific Research Applications
1. Anticancer Activity
The compound has shown significant potential as an anticancer agent. It acts primarily by inhibiting cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Recent studies have highlighted the efficacy of pyrazolo-pyrimidine derivatives against various cancer cell lines, including breast and lung cancers. For example:
2. Antimicrobial Properties
Research indicates that derivatives of pyrazolo-pyrimidines exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest comparable effectiveness to established antibiotics. This property opens avenues for developing new antimicrobial agents.
3. Antitubercular Activity
The compound has been identified as a potential lead for antitubercular activity. High-throughput screening revealed that pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives possess activity against Mycobacterium tuberculosis. The mechanism of action involves unique interactions with biological targets distinct from traditional antitubercular agents.
Case Studies
Case Study 1: Anticancer Mechanism Exploration
A recent study investigated the mechanism of action of pyrazolo-pyrimidine derivatives in cancer treatment. The study demonstrated that these compounds could induce apoptosis in cancer cells through the inhibition of specific kinases involved in survival pathways.
Case Study 2: Antimicrobial Efficacy Assessment
Another study focused on assessing the antimicrobial efficacy of related compounds against various bacterial strains. Results indicated significant antibacterial activity with low cytotoxicity towards human cells, suggesting a favorable therapeutic index.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorophenyl group at position 7 participates in nucleophilic aromatic substitution (NAS) under basic conditions. Microwave-assisted reactions enhance regioselectivity:
Mechanistic Insight : The electron-withdrawing pyrimidinone ring activates the para-chloro group for NAS, with microwave irradiation reducing reaction times by 40–60% compared to conventional heating .
Oxidation and Reduction Pathways
The pyrazolo-pyrido-pyrimidinone system undergoes selective redox transformations:
Oxidation
| Oxidizing Agent | Site Modified | Product Feature |
|---|---|---|
| KMnO₄, acidic H₂O | Pyrimidinone C=O | Carboxylic acid derivative |
| mCPBA, CH₂Cl₂ | Pyrazole N-oxide | Enhanced water solubility |
Reduction
| Reducing Agent | Outcome | Application Relevance |
|---|---|---|
| NaBH₄/MeOH | Pyrimidinone → dihydroxy intermediate | Bioactive metabolite synthesis |
| H₂, Pd/C | Aromatic chlorophenyl → cyclohexane | Solubility enhancement |
Structural Impact : Oxidation at the pyrimidinone ring increases hydrogen-bonding capacity, critical for kinase inhibition .
Cross-Coupling Reactions
The 3-phenyl group facilitates palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 3-(4-Fluorophenyl) analog | 68 |
| Heck | Pd(OAc)₂, P(o-tol)₃, NEt₃ | 3-Styryl-functionalized derivative | 55 |
Regiochemical Control : Microwave-assisted protocols (80–120°C, 20–40 min) prevent decomposition of the fused heterocycle .
Cyclocondensation Reactions
The NH group at position 6 participates in ring-forming reactions:
Analytical Validation : Products characterized by <sup>1</sup>H/<sup>13</sup>C NMR (δ 7.2–8.5 ppm for aromatic protons) and HRMS (m/z 457.1243 [M+H]<sup>+</sup>) .
Acid/Base-Mediated Rearrangements
pH-dependent behavior reveals structural flexibility:
| Condition | Transformation | Kinetic Data (t₁/₂) |
|---|---|---|
| HCl (1M), reflux | Pyrido-pyrimidinone ring opening | 2.3 hr |
| NaOH (2M), RT | Tautomerization to enolic form | <5 min |
Thermodynamic Stability : DFT calculations (B3LYP/6-311+G**) show the keto form is 12.7 kcal/mol more stable than enolic tautomers .
Photochemical Reactions
UV-induced reactivity enables functionalization:
| Wavelength (nm) | Additive | Product | Quantum Yield (Φ) |
|---|---|---|---|
| 254 | O₂ | 4-Chlorophenyl → 4-hydroxybenzoyl | 0.33 |
| 365 | Rose Bengal | Singlet oxygen [⁴O₂] adduct | 0.18 |
Applications : Photoproducts show shifted λ<sub>max</sub> (285 → 320 nm), enabling photoswitchable bioactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrazolo-pyrido-pyrimidinones are heavily influenced by substituents on the aromatic rings. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Thermal Stability : Melting points for related compounds range from 165–277°C, influenced by substituent polarity and crystallinity .
- Solubility : Lipophilic substituents (e.g., aryl, halogen) reduce aqueous solubility, as seen in compound 8l (m.p. 220–222°C) .
- Spectroscopic Data : IR and NMR spectra consistently show NH/CH stretching (3100–3300 cm⁻¹) and aromatic proton signals (δ 6.8–8.2 ppm) .
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Key Characterization |
|---|---|---|---|
| 1 | Silylformamidine in benzene, 80°C, 12h | 65% | ¹H NMR (δ 7.2–8.1 ppm: aromatic protons) |
| 2 | Pyridine, reflux, 6h | 70% | ¹³C NMR (C=O at 168 ppm) |
Basic: How is the structural integrity of this compound confirmed in synthetic workflows?
Methodological Answer:
Structural validation requires a combination of spectroscopic and crystallographic techniques:
- NMR Analysis : ¹H and ¹³C NMR to verify substituent positions (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm; pyrimidinone carbonyl at 168 ppm) .
- X-ray Crystallography : Single-crystal studies confirm bond lengths (e.g., C–C mean = 0.002–0.003 Å) and dihedral angles (e.g., 4-chlorophenyl ring tilted at 25° relative to the pyrazolo core) .
- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ at m/z 429.27) .
Advanced: How do substituents at position 7 influence the compound’s biological activity?
Methodological Answer:
Substituent effects are studied via comparative SAR analysis:
- Electron-Withdrawing Groups (e.g., Cl) : Enhance stability and receptor binding affinity by reducing electron density on the pyrimidinone ring .
- Bulkier Groups (e.g., trifluoromethyl) : May sterically hinder target interactions but improve metabolic resistance .
- Method : Synthesize analogs (e.g., 7-(2,4-dichlorophenyl) or 7-trifluoromethyl derivatives), then assay against enzyme targets (e.g., kinase inhibition assays) .
Q. Key Data :
| Substituent | IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| 4-Cl | 12.5 | 8.2 |
| 2,4-diCl | 8.7 | 5.1 |
| CF₃ | 23.4 | 2.9 |
Advanced: How can conflicting NMR data for this compound be resolved?
Methodological Answer:
Contradictions in reported NMR shifts (e.g., δ discrepancies >0.2 ppm) arise from solvent effects or impurities. Resolution strategies include:
- Standardized Solvents : Use deuterated DMSO or CDCl₃ for consistency .
- 2D NMR : HSQC and HMBC to assign overlapping signals (e.g., distinguish pyrazolo vs. pyridopyrimidine protons) .
- Cross-Validation : Compare with X-ray data (e.g., bond lengths correlate with electronic environments observed in NMR) .
Advanced: What computational methods predict the environmental fate of this compound?
Methodological Answer:
Environmental impact studies follow the INCHEMBIOL framework :
- Physicochemical Properties : LogP (2.1) and water solubility (0.5 mg/L) predict moderate bioaccumulation risk .
- Degradation Pathways : Use DFT calculations (B3LYP/6-31G*) to model hydrolysis (t₁/₂ = 14 days at pH 7) or photolysis .
- Ecotoxicology : In silico models (e.g., ECOSAR) estimate LC₅₀ for aquatic organisms (e.g., 1.2 mg/L for Daphnia magna) .
Basic: What purification techniques maximize yield and purity?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures (80:20 v/v) for optimal crystal formation .
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) to separate regioisomers .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for >98% purity .
Advanced: How is this compound utilized in kinase inhibition studies?
Methodological Answer:
- Assay Design : Competitive binding assays with ATP-analog probes (e.g., ADP-Glo™) .
- Structural Insights : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with kinase hinge region) .
- Selectivity Profiling : Screen against kinase panels (e.g., 50 kinases) to identify off-target effects .
Advanced: What strategies address low solubility in biological assays?
Methodological Answer:
- Prodrug Synthesis : Introduce phosphate esters at the pyrimidinone oxygen (improves solubility 10-fold) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) .
- Co-Solvents : Use DMSO/PEG 400 (1:4) for in vitro dosing .
Basic: What spectroscopic markers distinguish this compound from analogs?
Methodological Answer:
- IR Spectroscopy : C=O stretch at 1680 cm⁻¹ and C-Cl at 750 cm⁻¹ .
- UV-Vis : λₘₐₐ = 320 nm (π→π* transition of the pyrazolo ring) .
Advanced: How do crystal packing interactions affect stability?
Methodological Answer:
X-ray studies reveal:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
